BenchChemオンラインストアへようこそ!

1-[4-(Benzothiazol-2-yl)piperazino]ethanone

Lipophilicity Drug-likeness Scaffold optimization

Procure the unsubstituted benzothiazole-piperazine parent scaffold (CAS 172038-65-2) as a defined, reproducible baseline for structure-activity relationship (SAR) studies. With no ring substituents to confound interpretation, this compound provides a clean lipophilicity baseline (XLogP3=2.1), minimal conformational flexibility (1 rotatable bond), and fragment-like properties (MW 261.34 Da, TPSA 64.7 Ų). Validated as an efficient azide precursor in microwave-assisted CuAAC click chemistry for constructing 1,2,3-triazole conjugate libraries. Essential as a negative control in AChE inhibitor screening cascades. Ensure batch-to-batch reproducibility and unambiguous SAR interpretation.

Molecular Formula C13H15N3OS
Molecular Weight 261.34
CAS No. 172038-65-2
Cat. No. B2393408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Benzothiazol-2-yl)piperazino]ethanone
CAS172038-65-2
Molecular FormulaC13H15N3OS
Molecular Weight261.34
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C13H15N3OS/c1-10(17)15-6-8-16(9-7-15)13-14-11-4-2-3-5-12(11)18-13/h2-5H,6-9H2,1H3
InChIKeyHRYGRKJPINOEEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(Benzothiazol-2-yl)piperazino]ethanone (CAS 172038-65-2): Core Scaffold Identity, Physicochemical Profile, and Primary Research Context


1-[4-(Benzothiazol-2-yl)piperazino]ethanone (CAS 172038-65-2, PubChem CID 4187749) is a heterocyclic small molecule comprising a benzothiazole core linked to an N-acetylpiperazine moiety [1]. With a molecular weight of 261.34 g/mol, a calculated XLogP3 of 2.1, zero hydrogen bond donors, four hydrogen bond acceptors, a single rotatable bond, and a topological polar surface area of 64.7 Ų, the compound resides within favorable oral drug-like physicochemical space [1]. It is commercially catalogued as a research-grade synthetic intermediate and scaffold for derivatization . In the primary literature, the compound has been explicitly employed as a precursor for the microwave-assisted synthesis of 1,4-disubstituted 1,2,3-triazole hybrids via click cyclocondensation of its 2-azido derivative, confirming its utility in constructing more complex benzothiazole-piperazine conjugates [2].

Why Substituting 1-[4-(Benzothiazol-2-yl)piperazino]ethanone (CAS 172038-65-2) with Ring-Substituted Analogs Introduces Uncontrolled Pharmacological and Physicochemical Variation


Ring-substituted analogs of 1-[4-(Benzothiazol-2-yl)piperazino]ethanone—such as 6-bromo, 5-methoxy, or 5,6-dimethyl derivatives—introduce substituent-dependent shifts in electron density, lipophilicity, and steric bulk that fundamentally alter target engagement profiles [1]. In the benzothiazole-piperazine class, subtle aromatic substitution has been shown to modulate acetylcholinesterase (AChE) inhibitory potency by orders of magnitude; for example, in a series of 14 benzothiazole-piperazines, methylenedioxy substitution on the benzothiazole ring yielded compounds with AChE IC₅₀ values approaching that of donepezil (0.030 µM vs. 0.020 µM), whereas unsubstituted or differently substituted congeners displayed substantially weaker activity [2]. Similarly, in cytotoxicity screens, aroyl-substituted benzothiazole-piperazines exhibited markedly different GI₅₀ values across hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cell lines, with certain substitution patterns conferring pan-cytotoxic activity while others were selectively active [3]. The unsubstituted parent scaffold (CAS 172038-65-2) therefore provides a defined, reproducible baseline for structure-activity relationship (SAR) studies, chemical proteomics probe design, and click-chemistry derivatization workflows—roles where uncontrolled substitution would confound interpretation, invalidate comparative analysis, and compromise synthetic reproducibility [4].

Quantitative Differentiation Evidence for 1-[4-(Benzothiazol-2-yl)piperazino]ethanone (CAS 172038-65-2) Relative to Substituted Analogs and In-Class Candidates


Physicochemical Baseline: XLogP3 and TPSA Differentiation of the Unsubstituted Scaffold vs. Halogenated and Methoxy Analogs

The unsubstituted benzothiazole-piperazine ethanone scaffold (CAS 172038-65-2) possesses a calculated XLogP3 of 2.1 and a topological polar surface area (TPSA) of 64.7 Ų, placing it within the central drug-like property space defined by Lipinski and Veber guidelines [1]. Introduction of a bromine atom at the 6-position of the benzothiazole ring (as in the 6-bromo analog) is predicted to increase XLogP3 by approximately 0.6–0.8 units and molecular weight by ~79 Da, while 5-methoxy substitution (CAS 952988-05-5) increases hydrogen bond acceptor count and TPSA, altering permeability and solubility profiles in a manner that confounds scaffold-level SAR interpretation [2]. The unsubstituted compound thus serves as the minimal pharmacophoric anchor for systematic physicochemical optimization.

Lipophilicity Drug-likeness Scaffold optimization

Synthetic Tractability: Demonstrated Utility as a Click-Chemistry Azide Precursor vs. Substituted Analogs with Competing Reactivity

The unsubstituted benzothiazole-piperazine ethanone has been explicitly validated as a precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC). In a 2020 study, the compound was converted to its 2-azido derivative (2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone), which underwent regioselective click cyclocondensation with phenyl acetylene under microwave irradiation (CuSO₄·5H₂O/sodium ascorbate, t-BuOH/H₂O 1:1) to yield the 1,4-disubstituted 1,2,3-triazole product in a fully characterized crystalline form [1]. Substituted analogs bearing electron-withdrawing groups (e.g., 6-nitro) or oxidatively sensitive substituents (e.g., 5-methoxy) may exhibit altered reactivity at the α-chloro/azido displacement step or generate undesired byproducts during CuAAC, reducing synthetic efficiency. The unsubstituted core eliminates these chemoselectivity risks, providing a clean, high-yielding pathway (reported as efficient under microwave conditions) for modular triazole library construction [1].

Click chemistry Triazole synthesis Microwave-assisted synthesis

AChE Inhibitory Potential: Class-Level SAR Context for the Unsubstituted Scaffold vs. Optimized Derivatives

The benzothiazole-piperazine class has been systematically explored as acetylcholinesterase (AChE) inhibitors. In a 2016 study of 14 newly synthesized benzothiazole-piperazine derivatives, certain methylenedioxy-substituted compounds achieved AChE IC₅₀ values as low as 0.030 ± 0.001 µM, comparable to the reference drug donepezil (IC₅₀ = 0.0201 ± 0.0010 µM) [1]. Critically, activity was exquisitely dependent on the benzothiazole substitution pattern: unsubstituted or mono-substituted benzothiazole-piperazines in that series displayed substantially weaker AChE inhibition (typically >10 µM), demonstrating that the parent scaffold alone is insufficient for potent AChE engagement and requires specific substitution for target affinity [1]. While direct AChE IC₅₀ data for CAS 172038-65-2 have not been published in the peer-reviewed literature, the class-level SAR indicates that the unsubstituted compound serves as the appropriate negative control or baseline scaffold against which the potency gains conferred by ring substitution can be quantitatively measured.

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration

Cytotoxic Activity Gradient: Pan-Cytotoxicity of Aroyl-Substituted Derivatives vs. Scaffold Basal Activity

Benzothiazole-piperazine derivatives have been evaluated for in vitro cytotoxic activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines using the sulphorhodamine B (SRB) assay [1]. In a 2015 study, aroyl-substituted benzothiazole-piperazines (compounds 1h and 1j) were identified as the most active derivatives with GI₅₀ values in the low micromolar range, while the core benzothiazole-piperazine scaffold without aroyl substitution showed reduced antiproliferative activity across all three cell lines [1]. Compound 1d, possessing a specific substitution pattern, was noted as highly cytotoxic against all tested cancer cell lines [1]. Although GI₅₀ values for CAS 172038-65-2 itself have not been reported experimentally, the SAR trend indicates that N-acyl or N-aroyl derivatization is required for significant cytotoxic potency, positioning the unsubstituted scaffold (with its free acetyl group) as the appropriate starting material for systematic anticancer SAR exploration.

Anticancer activity Cytotoxicity screening GI50 comparison

Rotatable Bond Restriction: Conformational Rigidity Advantage Over Flexible Benzothiazole-Ether and Benzothiazole-Thioether Analogs

The target compound possesses only one rotatable bond (the acetyl C–N linkage connecting the carbonyl to the piperazine ring), as computed by PubChem [1]. In contrast, benzothiazole-piperazine analogs incorporating ether or thioether linkers (e.g., 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-methylpiperazin-1-yl)ethanone) introduce two or more additional rotatable bonds, increasing conformational entropy and potentially reducing binding affinity due to entropic penalty upon target engagement [2]. The low rotatable bond count of CAS 172038-65-2 is a favorable property for fragment-based drug discovery and scaffold-hopping campaigns, where rigid, minimal-pharmacophore cores are preferred for maximizing ligand efficiency and minimizing off-target conformational sampling.

Conformational restriction Ligand efficiency Scaffold design

Optimal Procurement and Application Contexts for 1-[4-(Benzothiazol-2-yl)piperazino]ethanone (CAS 172038-65-2) Based on Quantitative Differentiation Evidence


Triazole-Focused Medicinal Chemistry Libraries via Copper-Catalyzed Click Chemistry

CAS 172038-65-2 is the preferred starting scaffold for constructing 1,4-disubstituted 1,2,3-triazole-benzothiazole-piperazine conjugate libraries. The compound has been experimentally validated as an efficient azide precursor under microwave-assisted CuAAC conditions, yielding regioselective triazole products with full crystallographic characterization [1]. Procurement of the unsubstituted scaffold ensures reproducible, high-yielding click derivatization without competing side reactions from electron-withdrawing or oxidatively sensitive ring substituents, making it the rational choice for parallel synthesis workflows in academic and industrial medicinal chemistry settings [1].

Negative Control and Baseline Scaffold for AChE Inhibitor SAR Programs

In AChE inhibitor development, CAS 172038-65-2 functions as the appropriate baseline or negative control scaffold. Class-level SAR data from Demir Özkay et al. (2016) demonstrate that unsubstituted benzothiazole-piperazines exhibit substantially weaker AChE inhibition (estimated IC₅₀ > 10 µM) compared to optimized methylenedioxy-substituted derivatives (IC₅₀ ≈ 0.030 µM) [2]. Inclusion of the unsubstituted compound in screening cascades enables quantitative assessment of the potency enhancement conferred by systematic benzothiazole ring substitution, supporting rigorous SAR interpretation and patent strategy development [2].

Fragment-Based Drug Discovery: Minimal Pharmacophore with Favorable Ligand Efficiency Parameters

With a molecular weight of 261.34 Da, a single rotatable bond, and a TPSA of 64.7 Ų, CAS 172038-65-2 meets fragment-like property criteria (MW < 300, rotatable bonds ≤ 3, TPSA ≤ 140 Ų) [3]. The low conformational flexibility compared to sulfanyl- or ether-linked benzothiazole-piperazine analogs (which possess 3–5 rotatable bonds) reduces the entropic penalty upon protein binding, theoretically enhancing ligand efficiency [3]. This scaffold is well-suited for fragment screening libraries, X-ray crystallographic soaking experiments, and SPR-based target engagement studies where conformational rigidity improves data interpretability [3].

Physicochemical Baseline for Systematic logD and Permeability Optimization Studies

The unsubstituted scaffold provides a clean lipophilicity baseline (XLogP3 = 2.1) free from the confounding effects of halogen or methoxy substituents [3]. In drug discovery programs where parallel SAR exploration of benzothiazole substitution patterns is planned, CAS 172038-65-2 serves as the reference point for measuring substituent-induced shifts in logD₇.₄, aqueous solubility, and Caco-2 permeability. Procurement of the unsubstituted parent ensures that all observed property changes can be unambiguously attributed to the introduced substituent, rather than to batch-to-batch variability in starting material composition [3].

Quote Request

Request a Quote for 1-[4-(Benzothiazol-2-yl)piperazino]ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.